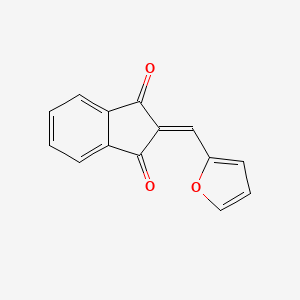
2-methyl-N,N-bis(prop-2-ynyl)propan-2-amine
説明
2-methyl-N,N-bis(prop-2-ynyl)propan-2-amine, also known as MPA, is a synthetic compound that belongs to the class of substituted amphetamines. It is a potent stimulant that has been used in scientific research for its unique properties.
科学的研究の応用
Synthesis of Propargylamines
Propargylamines are a class of compounds with many pharmaceutical and biological properties . The compound “tert-Butylbis(prop-2-yn-1-yl)amine” can be used in the synthesis of propargylamines . This process is very relevant due to the green approach to synthesize such compounds .
Treatment of Neurodegenerative Disorders
Propargylamine derivatives such as pargyline, rasagiline, and selegiline are used against neurodegenerative disorders like Parkinson’s and Alzheimer’s diseases . The neuroprotective effects of these compounds are found to be dependent on the propargyl moiety and independent of MAO-B inhibition .
Antiapoptotic Function
Deprenyl (selegiline) is found to have an antiapoptotic function , which makes it useful for symptomatic and neuroprotective treatment .
Inhibition of Monoamine Oxidase (MAO)
Pargyline (N-methyl-N-propagylbenzylamine) is a monoamine oxidase inhibitor . Among the two isoforms of monoamine oxidase (MAO), MAO-B is responsible for neurodegenerative diseases like Alzheimer’s disease . Pargyline acts as an irreversible selective MAO-B inhibitor drug .
Treatment of Type 1 Diabetes
Being a MAO inhibitor, pargyline is also used for treating type 1 diabetes , and the cardiovascular complications associated with it .
Inhibition of Lysine-specific-demethylase-1 (LSD-1)
Pargyline also inhibits lysine-specific-demethylase-1 (LSD-1) . When used along with the chemotherapeutic agent camptothecin, pargyline was found to enhance LSD-1 inhibition and resulted in induced senescence and growth inhibition of cancer cells .
Inhibition of Proline-5-carboxylate Reductase-1 (PYCR1)
Pargyline was also identified to have inhibitory properties against proline-5-carboxylate reductase-1 (PYCR1) , thus making it useful for cancer treatments .
Treatment of Parkinson’s Disease
Rasagiline (N-methyl-1-®-aminoindan) and selegiline (N-[(2R)-1-phenylpropan-2-yl]prop-2-yn-1-amine) are also MAO-B inhibitors and are found to be effective for the treatment of Parkinson’s disease .
特性
IUPAC Name |
2-methyl-N,N-bis(prop-2-ynyl)propan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N/c1-6-8-11(9-7-2)10(3,4)5/h1-2H,8-9H2,3-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWXUSVRNZRQVNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N(CC#C)CC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

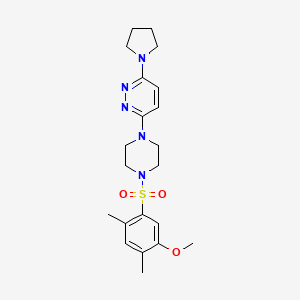
![3-(3,4-Dimethoxyphenyl)-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-methylchromen-2-one](/img/structure/B2392336.png)
![(4-(4-Chlorophenyl)piperazin-1-yl)(7-(4-isopropylphenyl)pyrazolo[1,5-a]pyrimidin-3-yl)methanone](/img/structure/B2392338.png)
![N-[(5-methoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)methyl]prop-2-enamide](/img/structure/B2392339.png)
![2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-fluorophenyl)acetamide](/img/structure/B2392340.png)

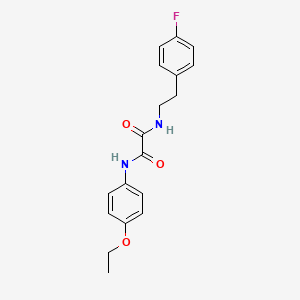

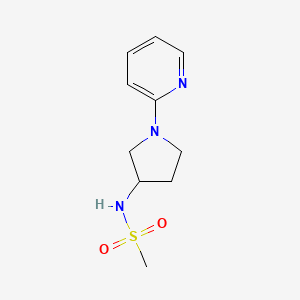
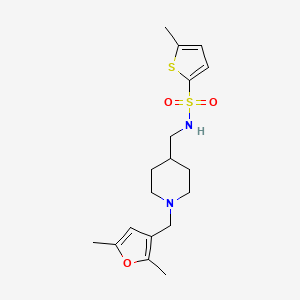
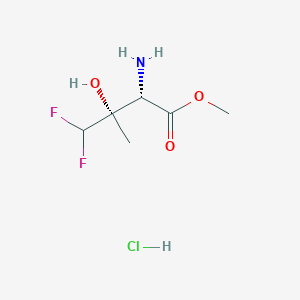
![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-N2-(furan-2-ylmethyl)oxalamide](/img/structure/B2392352.png)

